molecular formula C8H7ClN2O4S B1422031 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 3656-85-7

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Cat. No. B1422031
CAS RN: 3656-85-7
M. Wt: 262.67 g/mol
InChI Key: ZDPCKHKZXOTJLE-UHFFFAOYSA-N
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Description

“6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide” is a chemical compound with the linear formula C7H4Cl2N2O5S2 . It is a type of heterocyclic compound, specifically a quinazoline derivative . Quinazolines are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Molecular Structure Analysis

The molecular structure of “6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide” is represented by the linear formula C7H4Cl2N2O5S2 . The compound has a molecular weight of 241.63 g/mol . Its exact mass and monoisotopic mass are 241.0141854 g/mol . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.63 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 241.0141854 g/mol . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Catalytic Applications

  • Homogeneous Catalysis in Synthesis : A study by Khazaei et al. (2015) describes the use of a similar compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), as an efficient catalyst for synthesizing various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. This method offers advantages like mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : Kadian et al. (2012) synthesized derivatives of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and evaluated their antibacterial activity against various strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited promising antibacterial activity (Kadian et al., 2012).

Polymer Science

  • Polymer Synthesis for Fuel Cells : Yao et al. (2014) developed a novel sulfonic acid-containing benzoxazine monomer, which showed high proton conductivity and low methanol permeability, making it suitable for proton exchange membranes in direct methanol fuel cells (Yao et al., 2014).

Antiproliferative Activity

  • Antiproliferative Evaluation in Cancer Research : Pawar et al. (2017) synthesized sulfonamide derivatives of 3,4-dihydro-2H-benzoxazine and evaluated their antiproliferative activity against various cancer cell lines, finding some compounds exhibiting significant inhibition (Pawar et al., 2017).

Synthesis Methodologies

  • Efficient Synthesis Techniques : Albanese et al. (2003) presented a straightforward synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under solid−liquid phase transfer catalysis conditions, yielding excellent overall yields and showcasing a feasible method for non-racemic benzoxazines synthesis (Albanese et al., 2003).

properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPCKHKZXOTJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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